1,2-Dehydro-alpha-cyperone 1,2-Dehydro-alpha-cyperone (4aS)-1,4abeta-Dimethyl-7beta-isopropenyl-2,4a,5,6,7,8-hexahydronaphthalene-2-one is a natural product found in Lycium chinense and Nicotiana undulata with data available.
Brand Name: Vulcanchem
CAS No.: 17081-85-5
VCID: VC18007621
InChI: InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1
SMILES:
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol

1,2-Dehydro-alpha-cyperone

CAS No.: 17081-85-5

Cat. No.: VC18007621

Molecular Formula: C15H20O

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dehydro-alpha-cyperone - 17081-85-5

Specification

CAS No. 17081-85-5
Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
IUPAC Name (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one
Standard InChI InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1
Standard InChI Key YFZICPBAKZACEG-DOMZBBRYSA-N
Isomeric SMILES CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C
Canonical SMILES CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C

Introduction

Structural Characteristics and Molecular Identification

1,2-Dehydro-alpha-cyperone is characterized by a bicyclic eudesmane skeleton with a conjugated enone system. Its molecular formula (C₁₅H₂₀O) corresponds to a molecular weight of 216.32 g/mol . Key structural features include:

  • SMILES: CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C

  • InChIKey: YFZICPBAKZACEG-UHFFFAOYSA-N

  • Systematic Name: 1,4a-Dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one .

The compound’s 2D and 3D conformational models highlight a cross-conjugated cyclohexadienone moiety, which is critical for its reactivity in photochemical rearrangements .

Synthesis and Natural Occurrence

Photochemical Rearrangement Pathways

1,2-Dehydro-alpha-cyperone is synthesized via the photochemical rearrangement of (+)-α-cyperone. Under UV irradiation in benzene-pentane, α-cyperone undergoes a stereospecific [1,3]-acyl shift to yield the dehydro derivative with 73% efficiency . This reaction proceeds through a diradical intermediate, preserving the eudesmane framework while introducing α,β-unsaturation (λ<sub>max</sub> 240 nm, ε = 11,500) .

Natural Sources

The compound has been isolated from Tussilago farfara (coltsfoot), a plant traditionally used in herbal medicine . Its presence in this species underscores its potential ecological role as a phytoalexin or signaling molecule.

Spectroscopic and Analytical Profiling

Spectroscopic Data

  • UV-Vis: λ<sub>max</sub> 240 nm (ε = 11,500), indicative of an α,β-unsaturated ketone .

  • IR (film): Peaks at 6.03 μm (C=O stretch), 6.15 μm (conjugated C=C), and 12.06 μm (gem-dimethyl) .

  • ¹H NMR: Key signals include δ 3.22 (d, J = 10 Hz, H-1), δ 3.87 (d, J = 10 Hz, H-2), and δ 8.74 (s, C-15 methyl) .

Mass Spectrometry and Collision Cross Section (CCS)

Predicted CCS values for common adducts are critical for LC-MS identification :

Adductm/zCCS (Ų)
[M+H]⁺217.159151.1
[M+Na]⁺239.141163.7
[M-H]⁻215.144154.0

These data facilitate high-confidence annotation in metabolomic studies.

TargetBinding Energy (kcal/mol)
PI3K-7.8
NF-κB-8.2

Toxicity and Bioactivity

Brine shrimp lethality (BSLT) assays indicate moderate toxicity (LC₅₀ ~50 μg/mL), aligning with its role as a bioactive natural product . This cytotoxicity may arise from mitochondrial disruption or redox cycling via the enone moiety.

Applications and Future Directions

1,2-Dehydro-alpha-cyperone’s structural complexity makes it a valuable scaffold for synthetic derivatization. Potential applications include:

  • Anticancer Drug Development: Targeting oncogenic kinases and transcription factors.

  • Agricultural Chemistry: As a natural herbicide or antifungal agent.

  • Fragrance Industry: Due to its sesquiterpenoid backbone, which contributes to earthy aromas.

Further studies should prioritize in vivo validation of its pharmacological properties and exploration of its ecological roles in plant-defense mechanisms.

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